N-bromosuccinimide
N-bromosuccinimide
N-bromosuccinimide is a five-membered cyclic dicarboximide compound having a bromo substituent on the nitrogen atom. It has a role as a reagent. It is a dicarboximide, a pyrrolidinone and an organobromine compound. It derives from a succinimide.
A brominating agent that replaces hydrogen atoms in benzylic or allylic positions. It is used in the oxidation of secondary alcohols to ketones and in controlled low-energy brominations. (From Miall's Dictionary of Chemistry, 5th ed; Hawley's Condensed Chemical Dictionary, 12th ed,).
A brominating agent that replaces hydrogen atoms in benzylic or allylic positions. It is used in the oxidation of secondary alcohols to ketones and in controlled low-energy brominations. (From Miall's Dictionary of Chemistry, 5th ed; Hawley's Condensed Chemical Dictionary, 12th ed,).
Brand Name:
Vulcanchem
CAS No.:
128-08-5
VCID:
VC21160168
InChI:
InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
SMILES:
C1CC(=O)N(C1=O)Br
Molecular Formula:
C4H4BrNO2
Molecular Weight:
177.98 g/mol
N-bromosuccinimide
CAS No.: 128-08-5
Cat. No.: VC21160168
Molecular Formula: C4H4BrNO2
Molecular Weight: 177.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-bromosuccinimide is a five-membered cyclic dicarboximide compound having a bromo substituent on the nitrogen atom. It has a role as a reagent. It is a dicarboximide, a pyrrolidinone and an organobromine compound. It derives from a succinimide. A brominating agent that replaces hydrogen atoms in benzylic or allylic positions. It is used in the oxidation of secondary alcohols to ketones and in controlled low-energy brominations. (From Miall's Dictionary of Chemistry, 5th ed; Hawley's Condensed Chemical Dictionary, 12th ed,). |
|---|---|
| CAS No. | 128-08-5 |
| Molecular Formula | C4H4BrNO2 |
| Molecular Weight | 177.98 g/mol |
| IUPAC Name | 1-bromopyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 |
| Standard InChI Key | PCLIMKBDDGJMGD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)Br |
| Canonical SMILES | C1CC(=O)N(C1=O)Br |
| Boiling Point | 338.9 °C at 101.325 kPa |
| Colorform | Orthorhombic bisphenoidal crystals Crystals from benzene Solid at 20 °C and 1031 hPa; powde |
| Melting Point | 174.0 °C 173-175 °C (slight decomposition) |
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